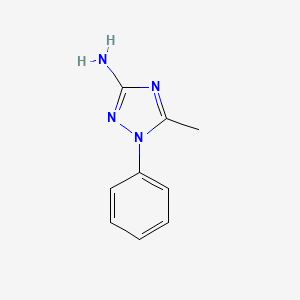

5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine

Description

Contextual Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. nih.govwikipedia.org This structural motif is a cornerstone in modern medicinal and materials science due to its unique chemical properties. nih.govnih.gov 1,2,4-triazoles are recognized for their stability, dipole character, and capacity for hydrogen bonding, which allows them to act as effective pharmacophores by interacting with high affinity at biological receptors. nih.gov The versatility of the triazole core allows for a wide range of substituents, enabling the creation of diverse bioactive molecules. nih.gov

Derivatives of 1,2,4-triazole have demonstrated a vast spectrum of pharmacological activities. researchgate.netijprajournal.comwisdomlib.org This has led to their incorporation into numerous clinically significant drugs. nih.govnih.gov The broad utility of these heterocycles also extends to agrochemicals, corrosion inhibitors, polymers, and material science. nih.gov

| Biological and Chemical Applications of 1,2,4-Triazole Derivatives |

|---|

| Antifungal nih.gov |

| Antibacterial nih.govresearchgate.net |

| Anticancer nih.govresearchgate.net |

| Antiviral nih.govnih.gov |

| Anticonvulsant nih.govnih.gov |

| Anti-inflammatory nih.govresearchgate.net |

| Antioxidant nih.govnih.gov |

| Agrochemicals nih.govnih.gov |

| Corrosion Inhibitors nih.gov |

Historical Perspective and Evolutionary Trajectory of Research on 5-Methyl-1-phenyl-1H-1,2,4-triazol-3-amine

The history of 1,2,4-triazoles dates back to 1885, when the first derivative was synthesized by Bladin. nih.govnepjol.info Since then, the chemistry of triazoles has expanded significantly, with numerous synthetic methods being developed. researchgate.netnepjol.info

However, the specific research trajectory for N¹-phenyl substituted aminotriazoles, such as this compound, has been more focused and limited. nih.govresearchgate.net A significant contribution to the understanding of this particular compound came in 2008 with a study that reported its synthesis and, crucially, its definitive structural elucidation. nih.gov The synthesis was achieved via the reaction of N-phenyl ethyl acetydrazonate with cyanamide (B42294) in refluxing methanol (B129727). nih.govresearchgate.net

A key challenge in the study of such aminotriazoles was the potential for the synthesis to yield different isomers and the existence of tautomeric equilibrium. nih.govresearchgate.net The 2008 study utilized X-ray diffraction to unambiguously confirm the structure as 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, demonstrating that the reaction proceeds cleanly to form a single product. nih.govresearchgate.net This crystallographic study provided foundational data on its molecular geometry, revealing that the phenyl and triazole rings are twisted relative to each other, forming a dihedral angle of 38.80°. nih.govresearchgate.net Prior to this definitive characterization, studies dealing specifically with N¹-phenyl-aminotriazoles were noted to be very limited. nih.govresearchgate.net

Fundamental Academic Research Objectives and Scope Pertaining to this compound

The primary academic research objectives for this compound have centered on its fundamental chemical properties and synthetic utility.

Another fundamental research objective is exploring its application as a synthetic intermediate . Aminotriazoles are recognized as useful binucleophilic agents, meaning they have two nucleophilic sites that can react with bielectrophilic compounds to form more complex, polycondensed heterocyclic systems. nih.govresearchgate.net The well-defined structure of this compound makes it a valuable building block for the synthesis of novel, larger heterocyclic frameworks.

The scope of research also includes the investigation of its solid-state structure, particularly the nature of its intermolecular interactions. Studies have shown that molecules of this compound are linked by N—H⋯N hydrogen bonds, forming specific ring patterns that build up into a layered supramolecular architecture. nih.govresearchgate.net Understanding these interactions is fundamental to the field of crystal engineering.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₁₀N₄ |

| Formula Weight | 174.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5110 (5) |

| b (Å) | 11.2490 (8) |

| c (Å) | 10.1048 (7) |

| β (°) | 101.866 (4) |

| Volume (ų) | 946.76 (11) |

| Z | 4 |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIBBQGMQKWHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1 Phenyl 1h 1,2,4 Triazol 3 Amine and Its Analogs

Direct Synthetic Routes to the 5-Methyl-1-phenyl-1H-1,2,4-triazol-3-amine Core

Direct synthetic methods provide the most straightforward access to the target triazole ring system. These routes typically involve the formation of the heterocyclic core in a single key step from acyclic precursors.

Cyclization reactions are a cornerstone in the synthesis of 1,2,4-triazoles. These reactions involve the intramolecular or intermolecular condensation of precursors containing the necessary nitrogen and carbon atoms to form the five-membered ring.

A direct synthesis of this compound has been reported via the reaction of N-phenyl ethyl acetydrazonate with cyanamide (B42294). nih.govresearchgate.net In this method, a mixture of the two reactants is heated to reflux in methanol (B129727) for several hours. The N-phenyl ethyl acetydrazonate provides the N1-phenyl, C5-methyl, and N2 atoms, while cyanamide supplies the C3-amine and N4 atoms to complete the triazole ring. nih.govresearchgate.net

More broadly, the synthesis of 1,2,4-triazole (B32235) derivatives often relies on the cyclization of various open-chain compounds. For instance, the reaction of carboxylic acid hydrazides with reagents like carbon disulfide in the presence of a base can lead to intermediate dithiocarbazinates, which are then cyclized with hydrazine (B178648) to form 4-amino-1,2,4-triazole-3-thiols. rjptonline.orgnepjol.info Another common approach is the oxidative cyclization of thiosemicarbazides. A copper(II)-catalyzed strategy allows for the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides, which can then be desulfurized to yield the corresponding 1,2,4-triazoles. acs.org

Iodine-mediated oxidative cyclization of amidrazones or hydrazones in the presence of an amine source also represents a metal-free pathway to constructing 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgfrontiersin.orgnih.gov

Table 1: Examples of Cyclization Reactions for 1,2,4-Triazole Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|

| N-phenyl ethyl acetydrazonate, Cyanamide | Methanol, Reflux | 5-Amino-3-methyl-1-phenyl-1,2,4-triazole nih.gov |

| Arylidenearylthiosemicarbazides | CuBr₂, DMSO, 80°C | 4,5-Disubstituted 1,2,4-triazoles acs.org |

| Hydrazones, Aliphatic amines | Iodine (catalyst), Oxidant | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.orgnih.gov |

| Benzohydrazide, Carbon disulfide, Hydrazine hydrate | KOH, Ethanol, Reflux | 4-Amino-5-substituted-1,2,4-triazole-3-thiol rjptonline.orgnepjol.info |

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful tools for the regioselective synthesis of five-membered heterocycles, including 1,2,4-triazoles. researchgate.net These reactions involve the combination of a three-atom 1,3-dipole with a two-atom dipolarophile.

A common strategy involves the in situ generation of nitrile imines from hydrazonoyl hydrochlorides. These nitrile imines can then react with various dipolarophiles. For example, their reaction with carbodiimides provides a route to 5-amino-1,2,4-triazoles. researchgate.net Similarly, the [3+2] cycloaddition between nitrile imines and nitriles (such as CF₃CN) is a well-established method for synthesizing specifically substituted 1,2,4-triazoles. mdpi.com

Copper-catalyzed three-component reactions represent another facet of cycloaddition chemistry. A novel [3+2] cycloaddition between nitrile ylides, generated from diazo compounds, and diazonium salts has been developed, offering access to 1,2,4-triazoles with diverse substitution patterns under mild conditions. researchgate.netisres.org This approach leverages readily available starting materials to construct the triazole core efficiently. isres.org The concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, is exemplified by such copper-catalyzed cycloadditions. nih.gov

The selection of appropriate precursors is critical for the successful synthesis of the target triazole and its analogs. The structure of the final product is directly determined by the functional groups present in the starting materials.

For the direct synthesis of this compound, the key precursors are N-phenyl ethyl acetydrazonate and cyanamide . nih.gov The former is a type of hydrazonate, while the latter serves as a source of the C3-amino group.

General precursors for the synthesis of the 1,2,4-triazole ring include:

Hydrazines and Hydrazides: These are fundamental building blocks, often providing the N1-N2 fragment of the triazole ring. Phenylhydrazine is a common precursor for N1-phenyl substituted triazoles.

Amidines and Amidrazones: These compounds are frequently used in cyclization reactions. Amidines can react with hydrazines to form the triazole ring. isres.org

Thiosemicarbazides: These are versatile precursors for aminotriazoles and triazole-thiones, which can be subsequently modified. acs.org

Nitriles: Nitriles are common components in cycloaddition reactions, serving as the C3-N4 fragment source. mdpi.com

Hydrazonoyl Halides: These are stable precursors for generating reactive nitrile imine 1,3-dipoles for cycloaddition reactions. researchgate.netmdpi.com

Table 2: Key Precursors and Their Role in 1,2,4-Triazole Synthesis

| Precursor/Intermediate | Synthetic Route | Role in Ring Formation |

|---|---|---|

| N-phenyl ethyl acetydrazonate | Cyclization | Provides N1-phenyl, N2, C5-methyl fragment nih.gov |

| Cyanamide | Cyclization | Provides C3-amine and N4 fragment nih.gov |

| Hydrazonoyl Halides | [3+2] Cycloaddition | Generates nitrile imine (C-N-N) 1,3-dipole mdpi.com |

| Nitriles | [3+2] Cycloaddition | Acts as dipolarophile (C-N fragment) mdpi.com |

| Hydrazides & Amidines | Condensation/Cyclization | Provides N-N and N-C-N fragments, respectively |

| Thiosemicarbazides | Oxidative Cyclization | Forms the entire ring backbone, often yielding triazole-thiones acs.org |

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry seeks to improve reaction efficiency, reduce environmental impact, and access novel chemical space. Methodologies such as microwave-assisted synthesis and advanced catalysis have been successfully applied to the synthesis of 1,2,4-triazoles.

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. pnrjournal.comrsc.orgrjptonline.org The selective absorption of microwave energy by polar molecules accelerates chemical reactions. pnrjournal.com

This technology has been extensively applied to the synthesis of 1,2,4-triazole derivatives. For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Similarly, the reaction of N-guanidinosuccinimide with amines to afford 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides is effectively conducted using microwave heating. rsc.org In many reported cases, reactions that require several hours under conventional reflux conditions can be completed in a matter of minutes in a microwave reactor. rsc.orgrjptonline.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Reaction | Conventional Method | Microwave Method |

|---|---|---|

| Synthesis of N-substituted acetamides | >4 hours | 1 minute (85% yield) rsc.org |

| Synthesis of piperazine-azole derivatives | 27 hours | 30 minutes (96% yield) rsc.org |

| Synthesis of Schiff's bases from 1,2,4-triazole-3-thiol | Several hours | 5-10 minutes (64-84% yield) rjptonline.org |

The use of catalysts, particularly transition metals, has provided efficient and highly regioselective pathways to 1,2,4-triazoles. Copper catalysts are especially prominent in this field.

Copper-catalyzed reactions can facilitate the formation of the triazole ring through various mechanisms:

Oxidative Coupling: Copper catalysts, often in the presence of air or another oxidant, can promote the coupling of amidines with nitriles or the sequential N-C and N-N bond-forming reactions to build the triazole ring. organic-chemistry.orgnih.govisres.org

[3+2] Cycloaddition: As mentioned, copper catalysis is crucial for three-component reactions involving diazonium salts, enabling the synthesis of structurally diverse 1,2,4-triazoles under mild conditions. isres.org

Regioselective Control: The choice of metal catalyst can influence the regiochemical outcome of the reaction. For instance, in the reaction of aryl diazonium salts with isocyanides, using a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers. organic-chemistry.orgfrontiersin.org

Metal-free catalytic systems have also been developed. For example, iodine can catalyze the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under oxidative conditions. organic-chemistry.org These catalytic methods offer advantages such as high efficiency, broad substrate scope, and excellent functional group compatibility. organic-chemistry.org

Table 4: Catalytic Systems in 1,2,4-Triazole Synthesis

| Catalyst | Reaction Type | Substrates | Notes |

|---|---|---|---|

| Copper (Cu) salts | Oxidative Coupling / [3+2] Cycloaddition | Amidines, Nitriles, Diazonium salts, Isocyanides | Widely used, versatile, good yields nih.govisres.org |

| Silver (Ag) salts | [3+2] Cycloaddition | Aryl diazonium salts, Isocyanides | Provides high regioselectivity for 1,3-disubstituted products organic-chemistry.orgfrontiersin.org |

| Iodine (I₂) | Oxidative Cyclization | Hydrazones, Amines | Metal-free alternative, cascade process organic-chemistry.org |

Chemical Transformations and Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a versatile platform for a variety of chemical transformations and derivatizations, enabling the synthesis of a diverse range of functionalized molecules. These modifications can be targeted at the triazole ring, the N-1 phenyl substituent, or the C-3 amine moiety.

Regioselective Functionalization of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is susceptible to various regioselective functionalization reactions. Electrophilic substitution on the 1,2,4-triazole ring typically occurs at the nitrogen atoms due to their high electron density. nih.gov The specific site of substitution can often be controlled by the reaction conditions and the nature of the substituents already present on the ring.

For instance, alkylation of 1H-1,2,4-triazole can be directed to the N-1 position through SN2 reactions. slideshare.net The regioselectivity of such reactions can be enhanced by using weakly nucleophilic bases and good leaving groups. slideshare.net While direct electrophilic substitution on the carbon atoms of the triazole ring is less common, functionalization can be achieved through other means, such as lithiation followed by quenching with an electrophile.

Furthermore, cycloaddition reactions represent a powerful tool for constructing substituted 1,2,4-triazoles. mdpi.comfrontiersin.org For example, the [3+2] cycloaddition of nitrile imines with nitriles can lead to the formation of highly functionalized 1,2,4-triazoles. mdpi.com The regioselectivity of these cycloadditions is a key aspect of their synthetic utility.

Modifications of the Phenyl Substituent at N-1

The phenyl group at the N-1 position of the triazole ring offers numerous opportunities for chemical modification. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. These reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The position of substitution on the phenyl ring will be directed by the existing substituents and the reaction conditions.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized to form new carbon-carbon bonds. researchgate.net This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the phenyl ring. Similarly, Heck and Sonogashira coupling reactions can be used to introduce alkenyl and alkynyl groups, respectively. mdpi.com

The following table provides examples of reactions that can be used to modify the N-1 phenyl substituent:

| Reaction Type | Reagents | Functional Group Introduced |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Halogenation | X₂, Lewis acid | -X (Cl, Br, I) |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | -Aryl |

| Heck Coupling | Alkene, Pd catalyst, base | -Alkenyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | -Alkynyl |

Chemical Derivatization of the Amine Moiety at C-3

The primary amine group at the C-3 position is a key functional handle for a wide range of derivatization reactions. This nucleophilic group readily participates in reactions with various electrophiles.

Acylation of the amino group with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This is a common strategy to introduce a variety of acyl groups. Similarly, reaction with sulfonyl chlorides yields sulfonamides.

The amine can also undergo Schiff base formation through condensation with aldehydes or ketones. These imines can be further reduced to secondary amines. Reductive amination provides another route to N-alkylated derivatives.

The amino group can also be a precursor for the synthesis of other heterocyclic rings. For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings.

A summary of common derivatization reactions for the C-3 amine is presented in the table below:

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, base | Amide |

| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

| Reductive Amination | Aldehyde or Ketone, reducing agent | Secondary Amine |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

These derivatization strategies highlight the versatility of the this compound scaffold in the synthesis of a wide array of new chemical entities.

Structural Elucidation, Spectroscopic Analysis, and Tautomeric Behavior of 5 Methyl 1 Phenyl 1h 1,2,4 Triazol 3 Amine

Comprehensive Spectroscopic Characterization

A thorough search of scientific literature was conducted to obtain detailed spectroscopic data for 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine. While general spectroscopic characteristics of 1,2,4-triazole (B32235) derivatives are documented, specific experimental data for this particular compound, including high-resolution NMR, IR, and mass spectrometry, were not available in the reviewed literature. For completeness, the following sections outline the expected analyses, and placeholder tables are provided.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are essential techniques for determining the molecular structure of organic compounds. In the case of this compound, ¹H NMR would provide information on the chemical environment of the protons, including those on the phenyl ring, the methyl group, and the amine group. ¹³C NMR would complement this by identifying the chemical shifts of the carbon atoms in the molecule.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amine group, C-H stretches of the aromatic and methyl groups, and C=N and N=N stretches within the triazole ring.

Interactive Data Table: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the chemical formula C₉H₁₀N₄. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the compound's structure and stability.

X-ray Crystallographic Analysis for Solid-State Structure Determination

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. urfu.ru This analysis provides a precise three-dimensional model of the molecule and reveals details about its conformation and intermolecular interactions in the crystalline state.

Elucidation of Three-Dimensional Molecular Geometry and Conformation

The X-ray crystallographic study of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole reveals that both the phenyl and triazole rings are planar. urfu.ru However, the two rings are not coplanar; they are twisted with respect to each other, forming a dihedral angle of 38.80(2)°. urfu.ru The structure elucidation confirmed that the synthesis cleanly produces the 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole isomer. urfu.ru

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of this compound are linked by intermolecular N—H···N hydrogen bonds. urfu.ru These interactions form centrosymmetric R²₂(8) rings. urfu.ru These rings are further interconnected, creating a zigzag layer parallel to the (100) plane. urfu.ru

Investigations into Annular Tautomerism within the 1,2,4-Triazole System

Annular prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, involving the migration of a proton between the nitrogen atoms of the heterocycle. rsc.org This phenomenon is crucial for understanding the chemical reactivity and biological interactions of 1,2,4-triazole derivatives. researchgate.net For a 3,5-disubstituted 1,2,4-triazole, two primary tautomeric forms are possible: the 1H and 4H tautomers. The position of this equilibrium is sensitive to various factors, including the nature of substituents, the physical state (solid, liquid, or gas), and the solvent environment. clockss.orgresearchgate.net

Theoretical and Experimental Studies of 1H and 4H Tautomeric Forms

The relative stability of the 1H and 4H tautomers of the 1,2,4-triazole ring has been the subject of numerous theoretical and experimental investigations.

Theoretical Approaches: Quantum chemical calculations, such as Density Functional Theory (DFT), are widely employed to predict the relative stabilities of triazole tautomers. researchgate.net For the parent 1,2,4-triazole, many studies have indicated that the 1H-tautomer is more stable than the 4H-tautomer. ijsr.netresearchgate.net These computational models analyze the electronic energies, dipole moments, and charge distributions of the different forms to determine the most energetically favorable isomer. researchgate.netclockss.org Calculations can be performed for molecules in the gas phase or by using models like the Polarizable Continuum Model (IEFPCM) to simulate a solvent environment. researchgate.net

Experimental Validation: A variety of spectroscopic methods are instrumental in studying tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for observing tautomerism in solution. The chemical shifts of the ring protons and carbons can differ significantly between tautomers, allowing for the identification of the predominant form and, in some cases, the quantification of the equilibrium constant. rsc.orgrsc.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques can provide evidence for the existence of different tautomeric forms. For instance, the C=S chromophoric group in thione-thiol tautomerism shows a characteristic absorption in UV spectra, and N-H stretching frequencies in IR spectra can help distinguish between tautomers. ijsr.net

X-ray Crystallography: In the solid state, single-crystal X-ray diffraction provides definitive structural information, including the precise location of hydrogen atoms on the triazole ring, thereby unambiguously identifying the existing tautomer. rsc.org

Influence of Electronic and Steric Factors on Tautomeric Equilibria

The delicate balance between the 1H and 4H tautomers is significantly influenced by the electronic properties and steric demands of the substituents attached to the triazole ring.

Electronic Effects: The nature of substituents at the C3 and C5 positions plays a pivotal role. Electron-donating groups (EDGs) like amino (-NH₂) or methyl (-CH₃) groups, and electron-withdrawing groups (EWGs) like phenyl (-C₆H₅) or nitro (-NO₂) groups, can differentially stabilize or destabilize the various tautomeric forms by altering the electron density within the heterocyclic ring. researchgate.net It has been observed in crystallographic studies of analogous compounds that the tautomer with the more pronounced electron-donating group at the 5-position is often the more stable form. nih.gov The greater π-electron delocalization of an amino group with the triazole nucleus can be a significant stabilizing factor. nih.gov

Steric Factors: Steric hindrance between substituents can also dictate tautomeric preference. In this compound, the presence of the phenyl group at the N1 position introduces steric constraints. To minimize this strain, the phenyl ring is often twisted out of the plane of the triazole ring. researchgate.netnih.gov The dihedral angle between these two rings is a key structural parameter that reflects the balance between conjugative stabilization (which favors planarity) and steric repulsion (which favors a twisted conformation).

Spectroscopic and Crystallographic Evidence for Tautomerism in this compound and Analogous Compounds

Due to the potential for tautomeric equilibrium, the definitive structure of this compound required rigorous characterization. researchgate.netnih.gov

Crystallographic Elucidation: A single-crystal X-ray diffraction study provided unambiguous evidence for the molecular structure. The analysis confirmed that the compound exists exclusively as the 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole tautomer in the solid state. researchgate.netnih.gov This finding is significant as it resolves the ambiguity between possible isomers.

The study revealed several key structural features. The phenyl and triazole rings are not coplanar; they are twisted with respect to each other, forming a significant dihedral angle. This conformation minimizes steric hindrance. Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, forming N—H···N interactions with the nitrogen atoms of adjacent triazole rings, leading to the formation of centrosymmetric ring motifs that build up a layered structure. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl-Triazole) | 38.80 (2)° |

| Hydrogen Bonding | N—H···N interactions forming R²₂(8) rings |

Studies on Analogous Compounds: Research on structurally related 3-amino-1,2,4-triazoles corroborates the findings for the title compound.

In a study of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, both NMR spectroscopy and X-ray crystallography showed a preference for the 5-amino-1H tautomer. rsc.org

Interestingly, an investigation of 3(5)-phenyl-1,2,4-triazol-5(3)-amine revealed that two distinct tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, co-crystallized in a 1:1 ratio. This highlights that in some cases, the energy difference between tautomers can be small enough to allow for the simultaneous presence of multiple forms in the solid state. nih.gov

These studies collectively demonstrate that while the potential for annular tautomerism is inherent to the 1,2,4-triazole ring, the interplay of electronic and steric effects from substituents often leads to a strong preference for a single, energetically favored tautomer, as exemplified by the definitive 1H-tautomeric structure of this compound.

| Compound | Method | Predominant Tautomer | Reference |

|---|---|---|---|

| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | NMR, X-ray | 5-amino-1H-form | rsc.org |

| 3(5)-Phenyl-1,2,4-triazol-5(3)-amine | X-ray | Co-crystal of 3-phenyl-5-amino and 5-phenyl-3-amino tautomers | nih.gov |

Structure Activity Relationship Sar Investigations and Structural Optimization for 5 Methyl 1 Phenyl 1h 1,2,4 Triazol 3 Amine Analogs

Methodological Frameworks for Structure-Activity Relationship Studies

To systematically explore the SAR of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine analogs, researchers employ a combination of computational and experimental strategies. These frameworks allow for the prediction of biological activity and guide the synthesis of optimized compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netsemanticscholar.org For 1,2,4-triazole (B32235) derivatives, QSAR models are developed by calculating various molecular descriptors that quantify physicochemical properties such as hydrophobicity, electronics, and sterics. zsmu.edu.ua

These descriptors are then used as independent variables in statistical models, like multiple linear regression (MLR), to predict the activity of new, unsynthesized analogs. researchgate.net A successful QSAR model can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted potency. zsmu.edu.ua For instance, studies on various triazole series have shown that properties like lipophilicity (log P) and electronic parameters can be correlated with their antifungal or antibacterial activities. researchgate.netsemanticscholar.org

Rational drug design for 1,2,4-triazole analogs follows two primary pathways:

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods are employed. This approach relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features (pharmacophores) of a series of active analogs of this compound, new molecules can be designed that incorporate these key features to achieve similar or enhanced biological effects.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, SBDD becomes a powerful tool. Molecular docking, a key component of SBDD, is used to predict the binding orientation and affinity of a ligand to its target. nih.govijper.orguobaghdad.edu.iq For triazole derivatives, docking studies can reveal crucial interactions, such as hydrogen bonds formed by the triazole nitrogen atoms or the 3-amino group with amino acid residues in the active site of an enzyme. nih.govresearchgate.net This information guides the modification of the lead compound to improve its binding and, consequently, its biological activity. nih.gov

Elucidation of Key Structural Features Dictating Biological Activity Profiles

The substituent at the C5 position of the 1,2,4-triazole ring plays a significant role in modulating biological activity. While specific SAR data for the C5-methyl group in this compound is limited in publicly available literature, general principles from related triazole series can be extrapolated. The C5 position can influence the compound's steric profile, lipophilicity, and metabolic stability.

In various 1,2,4-triazole series, modifying the alkyl or aryl substituent at C5 has been shown to have a substantial impact on activity. For example, increasing the size of alkyl groups or introducing aryl moieties can alter the binding affinity for specific biological targets. Studies on other 5-substituted triazoles have demonstrated that both the size and electronic nature of the group at this position are critical for activities ranging from antimicrobial to anticancer effects. mdpi.commdpi.com

Table 1: Illustrative Impact of C5-Substituent on Biological Activity in 1,2,4-Triazole Analogs

| Compound Series | C5-Substituent | Observed Biological Activity |

|---|---|---|

| 1,2,4-Triazole-3-carboxamides | n-Decyloxymethyl | Induced leukemia cell death at low micromolar concentrations. mdpi.com |

| 4-Amino-1,2,4-triazoles | 4-Hydroxyphenyl | Showed broad antibacterial activity. mdpi.com |

| 1,2,4-Triazole-3-thiones | Hydroxy(phenyl)methyl | Exhibited hepatoprotective effects. europub.co.uk |

The N1-phenyl ring is a common site for structural modification in the development of 1,2,4-triazole-based agents. The introduction of various substituents onto this ring can dramatically alter the compound's electronic properties, hydrophobicity, and ability to form specific interactions with target receptors.

SAR studies have consistently shown that the nature and position of substituents on the phenyl ring are critical for potency. For example, the introduction of electron-withdrawing groups (e.g., halogens like chloro and fluoro) or electron-donating groups (e.g., methoxy) can fine-tune the electronic character of the entire molecule, affecting its binding affinity. mdpi.commdpi.com The presence of bulky groups can also provide steric hindrance or establish favorable van der Waals interactions within a receptor's binding pocket. In some series, a 4-bromophenyl moiety was found to be crucial for potent antibacterial effects. mdpi.com

Table 2: Effect of Phenyl Ring Substitution on Antibacterial Activity of 1,2,4-Triazole Analogs

| Analog | N1-Phenyl Substituent | Biological Activity (MIC µg/mL) | Target Organism |

|---|---|---|---|

| Clinafloxacin-Triazole Hybrid | 2,4-Difluorophenyl | 0.25 - 1 | Methicillin-resistant Staphylococcus aureus |

| Triazole-Thiol Derivative | 4-Phenoxy | 0.5 - 1 | Broad spectrum antibacterial |

| N-phenyl Amide Derivative | 4-Chlorophenyl | ED50 = 9.1 mg/kg (Anticonvulsant) | Not Applicable |

Data compiled from studies on various 1,2,4-triazole series for illustrative purposes. nih.govmdpi.com

The presence of the exocyclic amino group is a defining feature of many biologically active triazoles. researchgate.net X-ray crystallography studies on related compounds have confirmed the ability of this group to participate in extensive hydrogen bonding networks, which stabilize the ligand-receptor complex. nih.govnih.gov Modifications of this group, such as acylation or conversion to Schiff bases, often lead to significant changes in the biological activity profile, further highlighting its importance in molecular recognition. mdpi.comresearchgate.net Molecular docking studies frequently identify the 3-amino group as a critical anchor point within the binding site. researchgate.net

Conformational Analysis and its Correlation with Observed Biological Activities

Detailed research, including X-ray crystallography and computational modeling, has been employed to understand this relationship. Crystallographic studies of the parent compound, this compound, have provided a precise measurement of its solid-state conformation. The analysis revealed that the phenyl and triazole rings are not coplanar but are twisted with respect to each other, forming a dihedral angle of 38.80(2)°. This non-planar conformation is a foundational data point for understanding the structural requirements for biological activity in this class of compounds.

The magnitude of this dihedral angle is highly sensitive to the substitution pattern on the phenyl ring. The introduction of substituents, particularly at the ortho-positions, can induce steric hindrance that forces a greater twist between the two rings. This modulation of the dihedral angle is a key strategy in structural optimization, as different biological targets may require different optimal conformations for binding.

For instance, studies on various N-phenyl-1,2,4-triazole derivatives have demonstrated that this dihedral angle can vary significantly. In a series of thiophene-linked 1,2,4-triazoles, X-ray analysis revealed that the dihedral angle between the triazole ring and a substituted phenyl ring can be as high as 73.97° or 87.71°, indicating a nearly perpendicular orientation. mdpi.com This conformational flexibility across different analogs underscores its importance in structure-activity relationships.

The correlation between this conformational feature and biological activity is often elucidated through a combination of synthesis, biological testing, and molecular modeling. While a perfectly planar or a highly twisted conformation might be detrimental, a specific intermediate angle may present the ideal geometry for optimal interaction with a target protein. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring play a crucial role in activity. nih.gov For example, in a series of HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole scaffold, ortho-substituted aniline (B41778) derivatives proved to be significantly more effective than their meta- or para- counterparts. nih.gov This suggests that the specific conformation induced by ortho-substitution is favorable for binding to the HIV-1 capsid protein.

Molecular docking studies provide a mechanistic rationale for these observations. By simulating the binding of different conformers into the active site of a biological target, researchers can visualize the key interactions. These models often reveal that the phenyl ring must adopt a specific orientation to fit into a hydrophobic pocket or to engage in π-π stacking interactions with aromatic amino acid residues. At the same time, the triazole ring is often involved in crucial hydrogen bonding with the receptor. mdpi.com An incorrect dihedral angle could prevent the molecule from simultaneously achieving these critical binding interactions, leading to a loss of biological activity.

The following table summarizes key research findings regarding the conformation of N-phenyl-triazole compounds and the implications for their biological activity.

| Compound | Key Conformational Feature (Dihedral Angle) | Observed Biological Activity / SAR Implication | Source |

|---|---|---|---|

| This compound | 38.80° (Phenyl-Triazole) | Parent compound with known antitumoral and cholesterol-inhibiting potential. This conformation serves as a baseline for analog design. | nih.gov |

| 4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 73.97° (Phenyl-Triazole) | Exhibited potent anti-proliferative activity against HepG-2 and MCF-7 cancer cell lines. The large dihedral angle is a key structural feature of this active analog. | mdpi.com |

| 4-(4-bromophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 87.71° (Phenyl-Triazole) | Showed significant antimicrobial activity, particularly against Gram-positive bacteria. The nearly perpendicular ring orientation is tolerated for this activity. | mdpi.com |

| N-aryl-1,2,3-triazole derivatives | Not explicitly measured, but SAR was driven by substituent position. | Ortho-substituted analogs showed the highest potency as HIV-1 capsid inhibitors, suggesting a specific twisted conformation is required for this target. | nih.gov |

| N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone | Not explicitly measured, but modeled via docking. | Docking studies showed that active compounds fit into the COX-2 active site similarly to Meloxicam, implying a specific 3D conformation is necessary for anti-inflammatory activity. | mdpi.com |

Biological Activity Spectrum and Molecular Mechanisms of Action of 5 Methyl 1 Phenyl 1h 1,2,4 Triazol 3 Amine Derivatives

Diverse Biological Activities Associated with 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole nucleus is a key structural motif in a wide array of pharmacologically active compounds. nih.gov Derivatives of 1-phenyl-1,2,4-triazoles have demonstrated a remarkable range of biological activities, which are detailed below.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Derivatives of 1,2,4-triazole are well-established for their potent antimicrobial properties. Several studies have highlighted their efficacy against various bacterial and fungal strains.

Antibacterial Activity: A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial effects. For instance, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, azomethine derivatives were found to be highly active against Pseudomonas aeruginosa, while triazolothiadiazoles with a chloro-substituent demonstrated broad-spectrum antimicrobial potency. nih.gov Furthermore, 4-amino-5-aryl-4H-1,2,4-triazole derivatives have been reported to exhibit substantial antibacterial activity, with some compounds showing efficacy comparable to the antibiotic ceftriaxone. nih.gov The presence of a phenylpiperazine moiety has been identified as crucial for high antibacterial activity in some 1,2,4-triazole-3-thiones. nih.gov

Antifungal Activity: The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, such as fluconazole (B54011) and itraconazole. researchgate.net Research has shown that newly synthesized 1,2,4-triazole derivatives continue to exhibit promising antifungal activity. For example, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives have demonstrated significant antifungal effects against Candida albicans and Candida glabrata. Schiff bases of 1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione have also shown good antifungal activity. nih.gov The proposed mechanism for many triazole antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. researchgate.net

| Derivative Class | Target Organisms | Observed Activity |

|---|---|---|

| Nalidixic acid-based 1,2,4-triazole-3-thiones | Gram-positive and Gram-negative bacteria | Significant antibacterial potency. nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | Activity comparable to ceftriaxone. nih.gov |

| 4-Phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazoles | Candida albicans, Candida glabrata | Significant antifungal activity. |

| Schiff bases of 1-phenyl-5-(p-tolyl)-1H-1,2,4-triazole-3(2H)-thione | Various fungal strains | Good antifungal activity. nih.gov |

Antiviral Properties and Proposed Mechanistic Hypotheses

The 1,2,4-triazole ring is a bioisostere of amide, ester, or carboxyl groups, which contributes to its ability to interact with biological targets, including those involved in viral replication. nuft.edu.uabohrium.com This has led to the investigation of numerous 1,2,4-triazole derivatives for their antiviral potential. nuft.edu.ua

While a study on a series of 1,5-dialkyl-1,2,4-triazole derivatives found no significant in vitro antiviral activity against a panel of viruses including HIV-1, HIV-2, and Herpes simplex virus, other research has been more promising. researchgate.net For instance, 1,2,3-triazole derivatives, which are structural isomers of 1,2,4-triazoles, have been explored as potential antiviral agents against SARS-CoV-2. nih.gov The antiviral activity of triazole compounds is thought to stem from their ability to inhibit viral enzymes or interfere with the viral life cycle. researchgate.net For example, some triazole derivatives have been designed as analogs of known antiviral drugs like ribavirin, aiming to inhibit viral replication. bohrium.com

Antineoplastic and Anticancer Activities: Current Research Directions

A significant body of research has focused on the anticancer potential of 1,2,4-triazole derivatives. zsmu.edu.ua These compounds have shown cytotoxic activity against a variety of human cancer cell lines.

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were found to have potent cytotoxic activities against lung cancer cell lines (A549, NCI-H460, and NCI-H23). nih.gov One of the most potent compounds, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), exhibited cytotoxicity many times stronger than the chemotherapeutic agent 5-fluorouracil. nih.gov Further investigation revealed that BCTA induced apoptosis in A549 cells. nih.gov

Other studies have also highlighted the anticancer potential of this class of compounds. For instance, 1-(substituted-phenylamino)-5-methyl-1H- nih.govisres.orgontosight.ai-triazole-4-carboxylic acid derivatives have been evaluated for their anticancer properties. isres.org Additionally, certain 1,2,4-triazole derivatives have been shown to have antiproliferative effects on breast, lung, and ovarian cancer cell lines. isres.org

| Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung Cancer) | 1.09 µM nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung Cancer) | 2.01 µM nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (Lung Cancer) | 3.28 µM nih.gov |

Exploration of Other Pharmacological Activities (e.g., Analgesic, Anti-inflammatory, Anticonvulsant)

Beyond antimicrobial and anticancer effects, 1,2,4-triazole derivatives have been investigated for a range of other pharmacological activities.

Anti-inflammatory and Analgesic Activity: Several 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. For example, certain 1,2,4-triazolo[2,3-a]benzimidazoles showed potent anti-inflammatory and analgesic effects when compared to indomethacin (B1671933). A series of novel 1-[4-(aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives exhibited remarkable anti-inflammatory activity, comparable to indomethacin and celecoxib, with a low incidence of gastric ulceration. minia.edu.eg

Anticonvulsant Activity: The 1,2,4-triazole scaffold is present in some compounds with anticonvulsant properties. Studies on 4-substituted phenyl-3-((4-aryl-4,5-dihydrothiazol-2-yl)amino)-1H-1,2,4-triazole-5(4H)-thiones revealed that some derivatives possessed significant anticonvulsant activity when compared to standard drugs. nih.gov

In-Depth Analysis of Molecular Mechanisms Underlying Biological Effects

The diverse biological activities of 1,2,4-triazole derivatives are a result of their interactions with various molecular targets.

Interactions with Specific Enzymes and Cellular Receptors

Enzyme Inhibition: A primary mechanism of action for many 1,2,4-triazole derivatives is the inhibition of specific enzymes. As mentioned earlier, the antifungal activity of many triazoles is due to the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. researchgate.net

In the context of anti-inflammatory activity, novel 1-[4-(aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives have shown excellent selectivity towards cyclooxygenase-2 (COX-2) over COX-1. minia.edu.eg Docking studies revealed that these compounds bind effectively to the COX-2 active site, with hydrogen bonding interactions contributing to their high affinity. minia.edu.eg

Induction of Apoptosis: The anticancer effects of some 1,2,4-triazole derivatives have been linked to the induction of apoptosis. For example, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was found to induce apoptosis in lung cancer cells by upregulating the pro-apoptotic protein BAX and activating caspase 3 and PARP. nih.gov

Modulation of Critical Intracellular Signaling Pathways

Derivatives of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine have been shown to exert significant influence over intracellular signaling pathways, particularly those governing cell survival and death, such as apoptosis.

One notable derivative, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), has been identified as a potent inducer of apoptosis in lung cancer cells. nih.gov Mechanistic studies have revealed that BCTA triggers the apoptotic cascade by altering the balance of key regulatory proteins. Specifically, BCTA down-regulates the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein BAX. nih.gov This shift in the BAX/Bcl-2 ratio is a critical event that leads to the activation of the caspase cascade. Further investigation has confirmed the downstream activation of executioner caspases, such as caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), hallmark events of apoptosis. nih.gov

Furthermore, other novel 1,2,4-triazole derivatives have been shown to modulate the p53 signaling pathway, a central hub in cellular stress response and tumor suppression. Certain thiazolo[3,2-b] nih.govresearchgate.netacs.orgtriazole derivatives have demonstrated the ability to induce cell cycle arrest at the pre-G1 and G2/M phases by targeting and activating the p53 pathway. researchgate.net The activation of p53 in response to these compounds can lead to the transcriptional regulation of genes involved in cell cycle control and apoptosis, thereby inhibiting cancer cell proliferation.

The table below summarizes the observed effects of specific derivatives on key components of intracellular signaling pathways.

| Derivative | Signaling Pathway | Key Proteins Modulated | Observed Effect |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | Apoptosis | Bcl-2 (down), BAX (up), Caspase-3 (up), PARP (up) | Induction of apoptosis in lung cancer cells nih.gov |

| 2,5-di(substituted phenyl)thiazolo[3,2-b] nih.govresearchgate.netacs.orgtriazole | p53 Pathway | p53 | Pre-G1 and G2/M cell cycle arrest researchgate.net |

Inhibition or Activation of Key Biochemical Processes

A significant facet of the biological activity of this compound derivatives lies in their ability to inhibit key biochemical processes, primarily through enzyme inhibition. This inhibitory action spans a wide range of enzymes implicated in various pathological conditions.

Several 1,2,4-triazole derivatives have been identified as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netacs.orgisp.edu.pk The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov

In the context of metabolic disorders, derivatives of this scaffold have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govacs.org By inhibiting this enzyme, these compounds can delay glucose absorption and help manage hyperglycemia.

Furthermore, these derivatives have shown inhibitory effects on enzymes involved in inflammation and oxidative stress. They have been found to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in the inflammatory cascade. acs.orgmdpi.com Inhibition of these enzymes can lead to anti-inflammatory effects. Urease inhibition is another noted activity, which is relevant for treating infections caused by urease-producing bacteria. nih.govacs.org

The table below provides an overview of the enzymatic processes inhibited by various 1,2,4-triazole derivatives.

| Enzyme Target | Biological Process | Therapeutic Relevance |

| Acetylcholinesterase (AChE) | Neurotransmission | Alzheimer's Disease nih.govresearchgate.netacs.orgisp.edu.pk |

| Butyrylcholinesterase (BChE) | Neurotransmission | Alzheimer's Disease nih.govresearchgate.netacs.orgisp.edu.pk |

| α-Glucosidase | Carbohydrate Metabolism | Diabetes Mellitus nih.govacs.org |

| Urease | Urea Hydrolysis | Bacterial Infections nih.govacs.org |

| Lipoxygenase (LOX) | Inflammation | Inflammatory Disorders acs.orgmdpi.com |

| Cyclooxygenase (COX) | Inflammation | Inflammatory Disorders mdpi.com |

Identification and Validation of Molecular Targets for this compound Derivatives

The identification and validation of direct molecular targets are crucial for understanding the therapeutic potential and mechanism of action of any compound class. For derivatives of this compound, a range of molecular targets has been identified, primarily in the context of oncology and neurodegenerative diseases.

In cancer therapy, several key proteins have been identified as targets. These include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov Certain 1,2,4-triazole hybrids have been designed as dual inhibitors of these receptors, which are critical for tumor growth and angiogenesis. Other identified anticancer targets include the serine/threonine-protein kinase B-Raf (BRAF) and tubulin, a key component of the cytoskeleton. nih.gov The aromatase enzyme, which is involved in estrogen biosynthesis, has also been proposed as a potential target for some derivatives in the context of hormone-dependent cancers. researchgate.net Furthermore, the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor, has been identified as a target, with inhibition leading to p53 activation. researchgate.net

Beyond cancer, the ghrelin receptor has been identified as a target for certain trisubstituted 1,2,4-triazole derivatives, which act as antagonists with potential applications in metabolic disorders. nih.gov Additionally, enzymes such as carbonic anhydrases (hCAI and hCAII) and Cytochrome P450 17A1 (CYP17A1) have been identified as targets. acs.org

The validation of these molecular targets often involves a combination of in vitro enzymatic assays and in silico molecular docking studies. Molecular docking provides insights into the potential binding modes and interactions of the compounds with the active sites of their target proteins, helping to rationalize their inhibitory activity and guide further drug design. researchgate.netnih.govnih.govresearchgate.netacs.org

The following table lists some of the identified molecular targets and the methodologies used for their validation.

| Molecular Target | Therapeutic Area | Validation Methods Used |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Enzymatic Assays, Molecular Docking nih.govnih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | Enzymatic Assays, Molecular Docking nih.gov |

| B-Raf (BRAF) | Cancer | Enzymatic Assays, Molecular Docking nih.gov |

| Tubulin | Cancer | In vitro Polymerization Assays, Molecular Docking nih.gov |

| Murine Double Minute 2 (MDM2) | Cancer | In vitro Assays, Molecular Docking researchgate.net |

| Aromatase | Cancer | Molecular Docking researchgate.net |

| Ghrelin Receptor | Metabolic Disorders | In vitro Binding and Biological Activity Assays nih.gov |

| Carbonic Anhydrase (CA) | Various | Enzymatic Assays, Molecular Docking acs.org |

| Cytochrome P450 17A1 (CYP17A1) | Cancer | Molecular Docking acs.org |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Enzymatic Assays nih.govacs.org |

| Butyrylcholinesterase (BChE) | Neurodegenerative Disease | Enzymatic Assays nih.govacs.org |

Computational Chemistry and in Silico Modeling for 5 Methyl 1 Phenyl 1h 1,2,4 Triazol 3 Amine Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net It is widely used to forecast the binding mode and affinity of small molecules, such as 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine, to the active site of a biological macromolecule, typically a protein. researchgate.net

While specific molecular docking studies for this compound against particular protein targets are not extensively detailed in the public literature, the methodology is well-established for its chemical class. asianpubs.org In such studies, the compound would be virtually screened against a library of protein targets. The results are typically quantified by a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. nih.gov For analogous 1,2,4-triazole (B32235) derivatives, docking studies have revealed binding affinities ranging from -6.5 to -8.3 kcal/mol against targets like tubulin, indicating potentially strong and stable interactions. nih.gov The binding mode describes the precise orientation and conformation of the ligand within the protein's binding pocket, which is crucial for its potential inhibitory or agonistic function.

The predictive power of molecular docking extends to identifying the specific amino acid residues that interact with the ligand. ijper.org For 1,2,4-triazole derivatives, key interactions often include:

Hydrogen Bonds: The amine group (NH2) and the nitrogen atoms within the triazole ring of this compound are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with polar amino acid residues like asparagine, serine, or aspartic acid in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine. pensoft.net

Pi-Stacking Interactions: The aromatic phenyl and triazole rings can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, tryptophan, or phenylalanine, further stabilizing the ligand-protein complex. pensoft.net

Simulation studies on similar compounds have shown that the stability of these interactions can be further validated over time using molecular dynamics (MD) simulations, which model the movement and conformational changes of the complex. pensoft.net

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and geometry of a molecule. nih.gov These calculations are essential for understanding a compound's intrinsic reactivity, stability, and spectroscopic properties. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential (red/yellow areas) around the nitrogen atoms of the triazole ring and the amine group, indicating these are prime sites for electrophilic attack or hydrogen bonding. orientjchem.org Positive potential (blue areas) would be expected around the hydrogen atoms, particularly those of the amine group. orientjchem.org

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netntu.edu.iq For related triazole structures, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is distributed across the ring system. researchgate.netnih.gov DFT calculations at a level like B3LYP/6-31G(d) are commonly used to determine these orbital energies and distributions. researchgate.net

The three-dimensional structure of this compound has been elucidated by X-ray crystallography, providing precise data on its solid-state conformation. researchgate.netnih.gov This experimental data offers a definitive look at a key energy minimum in the compound's conformational landscape.

The crystallographic study reveals that while the phenyl and triazole rings are individually planar, the molecule as a whole is not. researchgate.netnih.gov The two rings are twisted with respect to each other, forming a significant dihedral angle of 38.80°. researchgate.netnih.gov This twist is a critical feature of its three-dimensional shape. In the crystal lattice, molecules are linked by N—H⋯N hydrogen bonds, forming distinct structural patterns. researchgate.netnih.gov The existence of tautomers is a known characteristic of aminotriazoles, and the crystallographic analysis definitively confirmed the structure as 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole. researchgate.netnih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5110 (5) Å |

| b | 11.2490 (8) Å |

| c | 10.1048 (7) Å |

| β | 101.866 (4)° |

| Volume (V) | 946.76 (11) ų |

| Dihedral Angle (Phenyl-Triazole) | 38.80 (2)° |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in early-stage drug discovery, used to assess the pharmacokinetic properties and drug-likeness of a compound. These predictions are often based on physicochemical properties and established empirical rules, such as Lipinski's Rule of Five. pensoft.netresearchgate.net

For this compound, key ADME-related properties can be calculated from its molecular structure. These parameters help predict its potential oral bioavailability and general suitability as a drug candidate.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 174.21 g/mol | Yes (<500) |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | Yes (≤5) |

| Hydrogen Bond Acceptors | 3 (the N atoms in the ring) | Yes (≤10) |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 (Estimated) | Yes (≤5) |

Based on these predictions, this compound adheres to Lipinski's Rule of Five. Its relatively low molecular weight and moderate lipophilicity (LogP) suggest it has a good potential for oral absorption and bioavailability. pensoft.net Web tools like SwissADME are commonly used to generate more extensive predictions, including water solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration. researchgate.net

Advanced Computational Methodologies in Rational Drug Design and Discovery for Triazole Compounds

Computational chemistry and in silico modeling have become indispensable tools in the rational design and discovery of new therapeutic agents. For the class of 1,2,4-triazole compounds, these methodologies provide deep insights into their structure-activity relationships, binding mechanisms, and pharmacokinetic properties, thereby accelerating the identification and optimization of promising drug candidates. Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are systematically employed to predict the biological activity and elucidate the molecular interactions of triazole derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For 1,2,4-triazole derivatives, QSAR studies have been instrumental in predicting their potential as anticancer, antimicrobial, and enzyme inhibitory agents. rsc.orgphyschemres.orgkashanu.ac.ir These models are built by calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecules, including electronic, steric, and hydrophobic features. kashanu.ac.ir

In a study on 1,2,4-triazole derivatives as potential anticancer agents for pancreatic cancer, 2D-QSAR models were developed using methods like multiple linear regression (MLR) and artificial neural networks (ANN). physchemres.org The statistical quality of these models is crucial for their predictive power. Key statistical parameters used to validate QSAR models include the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive ability. physchemres.org For instance, a well-generated MNLR (multiple non-linear regression) model for anti-pancreatic cancer activity showed a Q² of 0.90, and an external validation R²test of 0.852, indicating a robust and predictive model. physchemres.org Similarly, 3D-QSAR models have been generated for other anticancer 1,2,4-triazole derivatives, yielding high correlation coefficients (r² = 0.8713), demonstrating a strong relationship between the calculated descriptors and biological activity. nih.gov

Table 1: Examples of QSAR Model Validation for 1,2,4-Triazole Derivatives

| Therapeutic Target | QSAR Method | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | R²test (External Validation) | Reference |

|---|---|---|---|---|---|

| Anticancer (Pancreatic) | MLR | - | 0.51 | 0.936 | physchemres.org |

| Anticancer (Pancreatic) | MNLR | - | 0.90 | 0.852 | physchemres.org |

| Anticancer | kNN-MFA (3D-QSAR) | 0.8713 | - | - | nih.gov |

| Antimicrobial | MLR | ~0.90 | - | - | kashanu.ac.ir |

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. pensoft.net This technique is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For triazole derivatives, docking studies have been crucial in identifying key interactions with various therapeutic targets, including enzymes implicated in cancer and oxidative stress. pensoft.netnih.gov

Docking simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the triazole compound and the amino acid residues in the active site of the target protein. nih.govfrontiersin.org For example, in a study designing novel inhibitors for human carbonic anhydrase IX (a tumor-associated enzyme), docking studies showed that triazole benzene (B151609) sulfonamide derivatives formed key interactions with residues like Gln92, Thr200, and His68. nih.gov The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger binding interaction. nih.gov In one study, designed triazole compounds exhibited Autodock binding energy scores ranging from -8.1 to -9.2 kcal/mol. nih.gov

Table 2: Molecular Docking Results for Selected Triazole Derivatives

| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Triazole Benzene Sulfonamide | Human Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 | nih.gov |

| 1,2,4-Triazole Derivatives | Enzymes for Oxidative Stress | - | - | pensoft.net |

| Triazole Inhibitors | CYP51 (Lanosterol 14α-demethylase) | - | F58, Y64, Y118, L121, Y132 | frontiersin.org |

| 1,2,3-Triazolyl-thioxothiazolidinone | Cancer Target (5XYY) | -5.879 | Asp112 | ijcce.ac.ir |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time under physiological conditions. frontiersin.orgresearchgate.netacs.org MD simulations are crucial for validating the results of docking studies and providing a more realistic understanding of the binding mechanism. pensoft.netfrontiersin.org

The stability of the protein-ligand complex during an MD simulation is often assessed by analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.govacs.org For instance, a 100 ns MD simulation of a designed triazole compound bound to human carbonic anhydrase IX confirmed the stability of the complex. nih.gov Further analyses, such as the radius of gyration (RoG) and Solvent Accessible Surface Area (SASA), can provide additional insights into the conformational stability of the complex. pensoft.netnih.gov Binding free energy calculations, such as MM-PBSA and MM-GBSA, can also be performed on the MD trajectories to further affirm the binding affinity predicted by docking. nih.gov

Rational Drug Design Workflow

These advanced computational methodologies are often used in a synergistic workflow for the rational design of novel triazole-based drugs. nih.gov The process may begin with a QSAR model to predict the activity of a virtual library of triazole derivatives. nih.gov The most promising candidates from the QSAR analysis are then subjected to molecular docking to identify those with the best binding affinity and interaction profile with the target protein. pensoft.netnih.gov Finally, MD simulations are performed on the top-ranked ligand-protein complexes to confirm their stability and dynamic behavior. nih.govacs.org This integrated in silico approach significantly streamlines the drug discovery process, allowing researchers to prioritize the synthesis and experimental testing of compounds with the highest probability of success. nih.gov

Future Perspectives and Emerging Research Avenues for 5 Methyl 1 Phenyl 1h 1,2,4 Triazol 3 Amine

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The future development of 5-methyl-1-phenyl-1H-1,2,4-triazol-3-amine hinges on the rational design and synthesis of next-generation analogs. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological activity. Research on related 1,2,4-triazole (B32235) derivatives has shown that substitutions on the phenyl ring and modifications of the groups at positions 3 and 5 of the triazole ring can dramatically alter potency and selectivity. nih.govnih.gov

Key synthetic strategies involve multi-step reactions starting from substituted anilines or the cyclization of thiosemicarbazide (B42300) derivatives. nih.govmdpi.com For instance, modifying the phenyl ring with various electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. mdpi.com Similarly, replacing the methyl group or derivatizing the 3-amino group can lead to analogs with improved pharmacokinetic profiles and target engagement. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Designing 1,2,4-Triazole Analogs

| Structural Modification on Core Scaffold | Observed Effect on Biological Activity | Potential Target Class | Reference |

|---|---|---|---|

| Introduction of halogen or nitro groups on the phenyl ring | Significantly enhanced inhibitory activity | Antibacterial | mdpi.com |

| Addition of a second phenyl ring (benzhydryl group) | Increased cytotoxic effects | Anticancer (Aromatase) | nih.gov |

| Substitution with a phenoxy moiety at the para-position of the phenyl ring | Broad-spectrum antibacterial activity | Antibacterial | nih.gov |

| Incorporation of a coumarin (B35378) moiety | Marked anticancer activity | Anticancer (Tyrosine Kinases) | researchgate.net |

Future synthesis will focus on creating libraries of these analogs to explore a wider chemical space. Catalyst-controlled regioselective synthesis methods could provide practical pathways to generate specific isomers, which is often a challenge in triazole chemistry. isres.org

Discovery of Novel Biological Targets and Unexplored Therapeutic Applications

While 1,2,4-triazoles are known for their classic antifungal and anticancer activities, emerging research is uncovering novel biological targets. nih.govzsmu.edu.ua A significant future avenue for this compound is the exploration of these less-conventional therapeutic areas.

Recent studies have identified 1,2,4-triazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death dependent on iron. nih.gov This opens up potential applications in treating conditions like acute organ injury and neurodegenerative disorders. nih.gov Other novel targets include specific enzymes that are critical in disease pathways. For example, various triazole derivatives have been investigated as inhibitors of:

Aromatase: A key enzyme in estrogen biosynthesis, making it a target for hormone-dependent breast cancer. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR): A target for various cancers. nih.gov

Tubulin: Inhibition of tubulin polymerization is a well-established anticancer mechanism. nih.gov

PARP Enzymes: These are involved in DNA repair and are targets for cancer therapy. acs.org

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. acs.org

The this compound scaffold serves as a promising starting point for developing inhibitors against these and other novel targets. Its structural features, including hydrogen bonding capacity and dipole character, allow it to interact with high affinity at various biological receptors. nih.govresearchgate.net

Table 2: Potential and Unexplored Biological Targets for 1,2,4-Triazole Scaffolds

| Biological Target | Associated Therapeutic Area | Rationale for Investigation | Reference |

|---|---|---|---|

| Ferroptosis Pathway | Acute Organ Injury, Neurodegenerative Disorders | Triazole derivatives identified as potent ferroptosis inhibitors with radical-trapping antioxidant capacity. | nih.gov |

| Aromatase (CYP19A1) | Breast Cancer | Nitrogen atoms in the triazole ring can bind to the heme iron of the enzyme, mimicking existing drugs like Letrozole. | nih.govmdpi.com |